molecular formula C7HCl2F3N2S B13456270 2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine

2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine

Cat. No.: B13456270
M. Wt: 273.06 g/mol
InChI Key: LSWQANHINNLVKI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a thieno[3,2-d]pyrimidine core. It is known for its significant applications in medicinal chemistry and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) along with a primary amine . The reaction conditions often include elevated temperatures and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. One common method involves the use of phosphorus oxychloride as a chlorinating agent under controlled temperature conditions . The process typically includes multiple steps of purification to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the thienopyrimidine core .

Scientific Research Applications

2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . By inhibiting PI3K, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and biological activity

Properties

Molecular Formula

C7HCl2F3N2S

Molecular Weight

273.06 g/mol

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C7HCl2F3N2S/c8-5-4-2(13-6(9)14-5)1-3(15-4)7(10,11)12/h1H

InChI Key

LSWQANHINNLVKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1N=C(N=C2Cl)Cl)C(F)(F)F

Origin of Product

United States

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